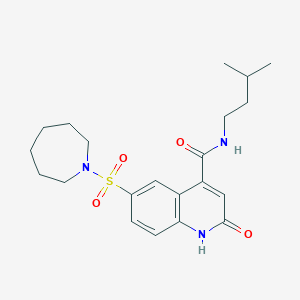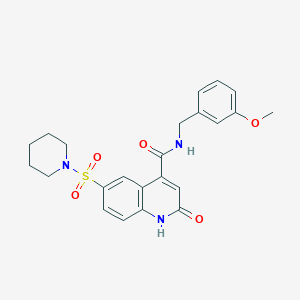![molecular formula C18H20N4 B10816812 N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B10816812.png)
N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine: is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrazine with cyclohexyl isocyanide and benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst or under solvent-free conditions to enhance yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes like cyclooxygenase (COX) and kinases, which are targets for anti-inflammatory and anticancer drugs.
Biological Studies: Used in studying the interaction of heterocyclic compounds with biological macromolecules.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site, enhancing its inhibitory potency.
Vergleich Mit ähnlichen Verbindungen
- 2-phenylimidazo[1,2-a]pyridin-3-amine
- N-phenylimidazo[1,2-a]pyridin-3-amine
- 2-(4-methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness: N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This modification can enhance the compound’s binding affinity and selectivity towards specific biological targets, making it a valuable candidate for drug development .
Eigenschaften
Molekularformel |
C18H20N4 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C18H20N4/c1-3-7-14(8-4-1)17-18(20-15-9-5-2-6-10-15)22-12-11-19-13-16(22)21-17/h1,3-4,7-8,11-13,15,20H,2,5-6,9-10H2 |
InChI-Schlüssel |
DVAXVUYGVGRJNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B10816757.png)







![4-Bromo-2-[3-(cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B10816789.png)




